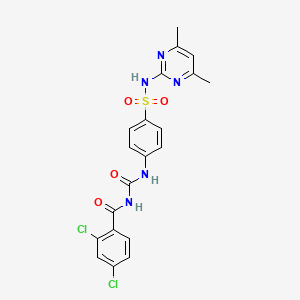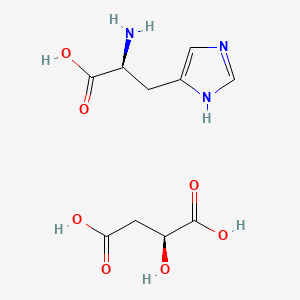
L-Histidine S-malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine S-malate is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Sensor Technology
L-Histidine S-malate's role in sensor technology has been explored. For instance, a study by Wang et al. (2020) developed a CdTe quantum dot@ZIF-365 ratiometric fluorescent sensor that can sensitively detect L-histidine and Cu2+ ions. This indicates the potential of L-histidine S-malate in environmental monitoring and analytical chemistry applications (Wang et al., 2020).
2. Medical and Biological Research
Studies on L-histidine, including its derivatives like L-histidine S-malate, have shown its importance in various medical and biological contexts. Holeček (2020) highlighted the physiological importance of L-histidine in processes like proton buffering, metal ion chelation, and as a precursor in histamine synthesis. This underlines its potential therapeutic applications in various health conditions (Holeček, 2020).
3. Antioxidant Properties
L-histidine has been recognized for its antioxidant characteristics. Wade and Tucker (1998) reported on the development of pharmaceutical agents based on L-histidine's antioxidant and anti-inflammatory properties. These findings suggest potential applications in treating inflammatory conditions and oxidative stress (Wade & Tucker, 1998).
4. Nonlinear Optical Material Development
Gomes et al. (2006) synthesized L-histidinium hydrogen malate, a nonlinear optical material with significant second-harmonic generation capability. This material could have applications in photonics and optoelectronics (Gomes et al., 2006).
5. Industrial Production
In the field of industrial biotechnology, L-histidine has been produced efficiently from glucose by engineered Escherichia coli, as reported by Wu et al. (2020). This demonstrates the scalability and industrial application potential of L-histidine S-malate (Wu et al., 2020).
Propiedades
Número CAS |
94231-36-4 |
|---|---|
Nombre del producto |
L-Histidine S-malate |
Fórmula molecular |
C10H15N3O7 |
Peso molecular |
289.24 |
Nombre IUPAC |
L-histidine compound with (S)-2-hydroxysuccinic acid (1:1) |
InChI |
InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |
Clave InChI |
MTWBOTIEQZVKCT-KNIFDHDWSA-N |
SMILES |
N[C@@H](CC1=CNC=N1)C(O)=O.O[C@@H](CC(O)=O)C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L-Histidine S-malate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




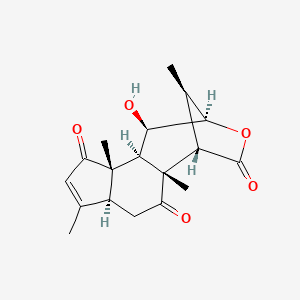
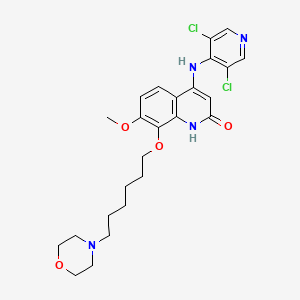
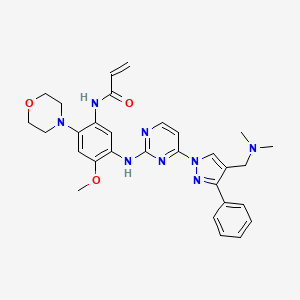
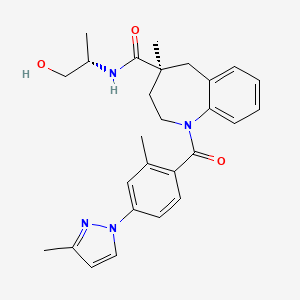

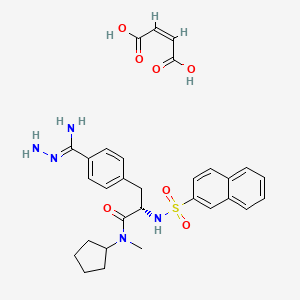
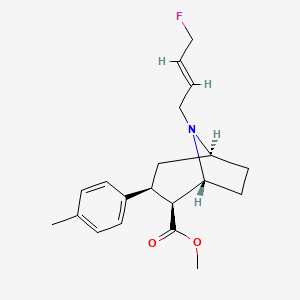
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
